2-(methylsulfanyl)propanenitrile
Description
Its molecular formula is C₄H₇NS, with a molar mass of 101.17 g/mol. The compound’s structure (CH₃-S-CH₂-C≡N) suggests moderate polarity due to the electron-rich sulfur atom and the electron-withdrawing nitrile group.
Properties
IUPAC Name |
2-methylsulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(3-5)6-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZTYBWIUKAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(methylsulfanyl)propanenitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with sodium thiomethoxide, followed by the addition of sodium cyanide to introduce the nitrile group . The reaction conditions typically involve heating under reflux with ethanol as the solvent to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Sodium thiomethoxide, sodium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfanyl)propanenitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 2-(methylsulfanyl)propanenitrile and its analogs:
Key Observations:
- Electronic Effects : The methylsulfanyl group in this compound provides moderate electron donation via sulfur’s lone pairs, contrasting with stronger electron withdrawal in sulfonyl (e.g., ) or nitrile groups.
- Conjugation: Compounds like 2-[2-Benzoyl-3,3-bis(methylsulfanyl)-prop-2-enylidene]malononitrile exhibit enhanced conjugation due to alternating electron-donating (-S-CH₃) and electron-withdrawing (-C≡N) groups, stabilizing the molecular framework .
- Reactivity: Acetone cyanohydrin is highly reactive due to its labile hydroxyl and nitrile groups, whereas aryl-substituted analogs (e.g., ) show stabilized reactivity through aromatic resonance.
Reactivity and Stability
- Hydrolytic Stability: The methylsulfanyl group in this compound likely confers greater hydrolytic stability compared to acetone cyanohydrin , which readily decomposes into hydrogen cyanide and acetone.
- Nucleophilic Susceptibility: Amino-substituted derivatives (e.g., ) are more prone to nucleophilic attack at the nitrile group due to electron-donating substituents, whereas sulfonyl groups (e.g., ) reduce nitrile reactivity via electron withdrawal.
- Thermal Stability : Conjugated systems like exhibit higher thermal stability due to delocalized electron density, whereas sterically hindered analogs (e.g., ) may decompose at elevated temperatures.
Biological Activity
2-(Methylsulfanyl)propanenitrile, also known as 2-methyl-2-(methylthio)propanenitrile, is an organic compound with the molecular formula CHNS. This compound features a nitrile functional group and a methylthio group, which endow it with unique chemical reactivity and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.
The synthesis of this compound can be achieved through various methods, including:
- Reaction with Hydrogen Cyanide : This method involves the reaction of 2-methyl-2-(methylthio)propanal with hydrogen cyanide in the presence of a base, yielding the desired nitrile efficiently.
- Catalytic Dehydration : Another approach includes the catalytic dehydration of 2-methyl-2-(methylthio)propanamide at elevated temperatures using suitable catalysts.
The compound's structure allows for diverse chemical reactions, such as oxidation to sulfoxides or sulfones and reduction to primary amines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group may undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Research Findings
Recent studies have explored the potential therapeutic applications of this compound. Notably:
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity. For example, certain synthesized derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation in vitro, indicating its potential as a lead compound for anticancer drug development .
Table 1: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates specific enzyme activities |
Case Study 1: Antimicrobial Activity
A study conducted on synthesized derivatives of this compound demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing their potential as new antimicrobial agents.
Case Study 2: Anticancer Potential
In vitro assays evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could serve as a scaffold for developing novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
